![molecular formula C18H17ClN4OS B460123 3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 371222-56-9](/img/structure/B460123.png)

3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

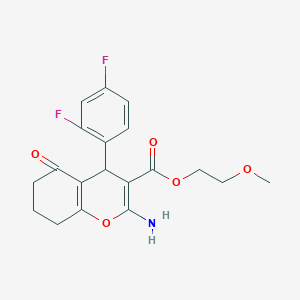

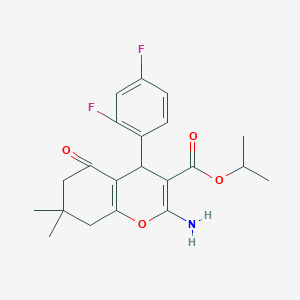

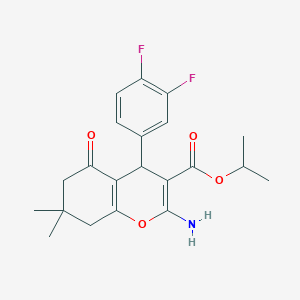

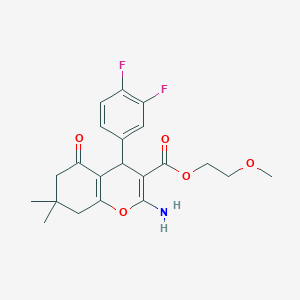

The compound “3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide” is a complex organic molecule. It is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound . Naphthyridines are known for their wide range of biological applications and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The compound also contains a thieno group, indicating the presence of a thiophene ring. The exact molecular structure would require more specific information or computational modeling to determine.Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is known for its biological activity, suggests that our compound may also be explored for its potential antiviral applications.

Anti-inflammatory Activity

The indole scaffold is also associated with anti-inflammatory effects . This is particularly relevant in the development of new therapeutic agents for diseases where inflammation plays a key role. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for further research in this field.

Anticancer Activity

Indole derivatives have been found to possess anticancer activities . The structural features of these compounds, including the indole nucleus, contribute to their ability to interact with various biological targets involved in cancer progression. This suggests that our compound could be investigated for its efficacy in cancer treatment protocols.

Antimicrobial Activity

The broad-spectrum antimicrobial properties of indole derivatives make them valuable in the fight against resistant strains of bacteria . The compound’s structural complexity may provide a platform for designing new antimicrobial agents that can overcome current challenges in treatment.

Antidiabetic Activity

Research has indicated that certain indole derivatives can be effective in managing diabetes . The compound’s potential to modulate biological pathways related to diabetes makes it a subject of interest for developing new antidiabetic drugs.

Antimalarial Activity

Indole derivatives have shown promise in the treatment of malaria . Given the ongoing need for new antimalarial agents due to drug resistance, the compound’s unique structure could lead to the discovery of novel therapeutic options.

Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. Given the biological activity of similar naphthyridine derivatives , this compound could be a potential candidate for further medicinal chemistry studies.

Propiedades

IUPAC Name |

3-amino-N-(4-chlorophenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c1-23-7-6-14-10(9-23)8-13-15(20)16(25-18(13)22-14)17(24)21-12-4-2-11(19)3-5-12/h2-5,8H,6-7,9,20H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIKPGUSEZZDGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-ethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460041.png)

![6-Amino-3-phenyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460044.png)

![6-Amino-4-(3,4-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460045.png)

![6-Amino-3-{[(4-methylphenyl)sulfanyl]methyl}-4-(4-quinolinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460046.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460047.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460049.png)

![6-Amino-4-(4-bromothiophen-2-yl)-3-[(4-methylphenyl)sulfanylmethyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460051.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460052.png)

![6-Amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460055.png)

![2-amino-4-(3,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460059.png)